5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol, related compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have been synthesized through condensation with aromatic aldehydes in ethanol at reflux .Scientific Research Applications
Photophysical Properties
A study by Marchesi et al. (2019) explored the synthesis of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols. These compounds exhibited intense fluorescence under UV light and showed a large Stokes shift and high quantum yields. They also demonstrated that the emission properties could be tuned based on electronic features of the substituents (Marchesi et al., 2019).
Synthesis and Stability
Dinsmore et al. (2000) described the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system through intramolecular cyclization. This method was used to produce farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).
Enantioselective Hydrogenation
Schlepphorst et al. (2018) achieved the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines using a ruthenium/N-heterocyclic carbene catalyst. The method provided good yields, high enantiomeric ratios, and was applicable to the synthesis of bioactive molecules (Schlepphorst et al., 2018).
Tandem Reactions for Bicyclic Imidazoles
Bäuerlein et al. (2009) reported the formation of 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via a tandem hydroformylation-cyclization sequence. This provided a novel one-pot catalytic synthesis of bicyclic imidazole derivatives (Bäuerlein et al., 2009).
Domino Reaction for Tetrahydroimidazo[1,2-a]pyridine Derivatives
Hosseini et al. (2018) developed a five-component domino reaction to synthesize a new class of tetrahydroimidazo[1,2-a]pyridine derivatives. This efficient cascade approach emphasized its versatility and tolerance for a wide range of functional groups (Hosseini et al., 2018).
Synthesis and Insecticidal Activity
Zhang et al. (2010) synthesized tetrahydroimidazo[1,2-a]pyridine derivatives and evaluated their insecticidal activities against pea aphids. The study highlighted the impact of substituents on the compounds' activities (Zhang et al., 2010).
Future Directions
Given the limited information available on 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol, future research could focus on its synthesis, characterization, and potential applications. This could include exploring its potential biological activities, given that related compounds have shown antimicrobial activity .
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5,11H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZVOVYOGGNSRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2CO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol |
Synthesis routes and methods
Procedure details
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